molecular formula C12H16O3 B117976 (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane CAS No. 133397-54-3

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Cat. No.: B117976
CAS No.: 133397-54-3
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-LBPRGKRZSA-N
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Description

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a chiral epoxide of significant importance in medicinal chemistry research, primarily serving as a crucial synthetic intermediate. Its primary research application is in the synthesis of (R)- and (S)-propranolol and related beta-adrenergic receptor (β-AR) antagonists [https://pubs.acs.org/doi/abs/10.1021/jo01069a016]. The stereochemistry at the epoxide ring is essential, as the (R)-enantiomer of the final drug product often exhibits distinct biological activity; for instance, (R)-propranolol is a potent beta-blocker, while (S)-propranolol has different membrane-stabilizing properties. The compound's mechanism of action as an intermediate involves ring-opening of the highly reactive epoxide group by nucleophiles, such as the secondary amine in isopropylamine, to install the amino alcohol pharmacophore that is characteristic of beta-blockers [https://www.tandfonline.com/doi/abs/10.1080/00397919608005144]. This chiral building block enables researchers to explore structure-activity relationships (SAR) of aryloxypropanolamine derivatives, develop asymmetric synthetic routes, and investigate the specific interactions of enantiomerically pure compounds with adrenergic receptors in biochemical and pharmacological studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=CC=C(C=C1)OC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Epoxidation of 4-(2-Methoxyethyl)phenol

The primary route involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base (NaOH or KOH). This two-step process generates the epoxypropane intermediate via nucleophilic substitution and subsequent ring closure.

Reaction Conditions:

  • Step 1 (Alkylation): A 1.1:1 molar ratio of NaOH/KOH to 4-(2-methoxyethyl)phenol in purified water (1:20 w/w) at 30–80°C for 30–60 minutes.

  • Step 2 (Epoxidation): Addition of epichlorohydrin (1:1–1.1 molar ratio to phenol) at 30–80°C for 10 hours, followed by extraction with ethyl acetate.

Example Yield Data:

BaseTemperature (°C)Reaction Time (h)Yield (%)
NaOH301093.8
KOH50794.6
NaOH70992.2

Table 1: Yield variation with base and temperature.

Solvent Selection and Purification

Polar protic solvents (e.g., methanol, ethanol) enhance epoxide stability during amination and recrystallization. Post-reaction purification involves:

  • Extraction: Ethyl acetate (1:2 v/v to aqueous phase) removes unreacted starting materials.

  • Drying: Anhydrous MgSO₄ eliminates residual moisture.

  • Distillation: Rotary evaporation under reduced pressure isolates the epoxypropane intermediate.

Enantioselective Synthesis Challenges

Despite high yields, achieving enantiopure (R)-epoxide remains problematic. The disclosed methods produce racemic mixtures, necessitating chiral resolution techniques absent from current protocols. Potential solutions under investigation include:

  • Chiral Catalysts: Asymmetric epoxidation using Sharpless or Jacobsen catalysts.

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures.

Comparative Analysis of Industrial Protocols

Patent CN103102281A Methodology

This patent outlines a three-step process:

  • Epoxide Formation: As detailed in Section 2.1.

  • Amination: Reacting the epoxide with isopropylamine (1:1–3 molar ratio) in methanol at 30–60°C for 3–10 hours.

  • Salt Formation: Recrystallization with succinic acid in acetone yields metoprolol succinate.

Key Advantages:

  • High reproducibility (yields >90%).

  • Scalable to 100L batches.

Process Optimization Strategies

Temperature and Time Dependence

Epoxidation efficiency correlates strongly with temperature:

  • 30°C: 93.8% yield (10 hours).

  • 50°C: 94.6% yield (7 hours).

  • 70°C: 92.2% yield (9 hours).

Elevated temperatures reduce reaction time but risk epoxide ring opening, explaining the marginal yield drop at 70°C.

Solvent Impact on Crystal Morphology

Recrystallization at 10°C produces smaller, higher-purity crystals vs. 25°C, as lower temperatures slow nucleation and growth .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide undergoes nucleophilic attack, forming metoprolol or related derivatives.

Reaction with Isopropylamine

This step produces metoprolol base , a β1-selective adrenergic blocker:

ParameterOptimized ConditionsSource
Molar ratio Epoxide : isopropylamine = 1 : 5.25
Temperature 10–25°C during addition; ≤30°C post-addition
Solvent Water (2 : 1 v/w ratio with epoxide)
Impurity control Maintain temperature <30°C to minimize RRT 0.35 impurity

The amine attacks the less sterically hindered carbon of the epoxide, yielding the secondary alcohol product .

Acid-Catalyzed Hydrolysis

Hydrolysis of the epoxide generates 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol EP Impurity D) :

ParameterExperimental ConditionsSource
Catalyst 98% H₂SO₄
Solvent Dichloromethane
Yield 63% (ultrasound-assisted)
Purity 97.8% (HPLC)

Ultrasound irradiation enhances reaction efficiency by accelerating protonation of the epoxide oxygen, facilitating nucleophilic water attack at the β-carbon .

Other Potential Reactions

  • Alcoholysis : Reaction with alcohols (e.g., methanol) under acidic/basic conditions could yield glycol ethers.

  • Grignard Reagents : Epoxide opening with organomagnesium halides to form tertiary alcohols.

  • Reduction : Catalytic hydrogenation may reduce the epoxide to a diol, though this is less common in industrial contexts.

Reaction Mechanism Insights

  • Steric Effects : The (R)-configuration directs nucleophiles (e.g., isopropylamine) to the less hindered epoxide carbon, ensuring regioselectivity .

  • Temperature Sensitivity : Exothermic reactions require strict thermal control to avoid byproducts like oligomers or rearranged products .

Industrial Process Optimization

Patents highlight critical adjustments for scalable synthesis:

  • Epoxide purification : Avoids high-vacuum distillation by using pH-controlled aqueous washes .

  • Green chemistry : Ultrasound reduces reaction time and solvent use in diol synthesis .

This compound’s versatility in nucleophilic ring-opening reactions underpins its role in synthesizing cardiovascular therapeutics. Process refinements continue to enhance yield and purity while minimizing environmental impact .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the production of beta-blockers such as Metoprolol and Ranolazine, which are used to treat cardiovascular diseases and chronic angina respectively .
  • Glycidyl Ethers :
    • Glycidyl ethers are known for their ability to undergo nucleophilic substitution reactions. This property makes this compound valuable in synthesizing more complex organic molecules, including those with therapeutic effects .

Material Science Applications

  • Polymerization :
    • The compound can be used in the formulation of epoxy resins. Its epoxy functionality allows it to react with various hardeners to produce durable polymers that find applications in coatings, adhesives, and composite materials .
  • Surface Modification :
    • Due to its reactive nature, this compound can be employed for surface modification of materials. This is particularly useful in enhancing the adhesion properties of surfaces or creating functionalized coatings that impart specific characteristics such as hydrophobicity or biocompatibility .

Case Study 1: Synthesis of Metoprolol

A study highlighted the use of this compound as an intermediate in the efficient synthesis of Metoprolol. The research focused on optimizing reaction conditions to enhance yield and purity while minimizing by-products .

Case Study 2: Development of Epoxy Resins

Another case involved utilizing this compound in developing high-performance epoxy resins. The study demonstrated how varying the ratios of this compound with different hardeners affected the mechanical properties of the resulting polymers. The findings indicated that specific formulations could significantly improve thermal stability and flexibility .

Mechanism of Action

The mechanism of action of ®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The compound’s stereoisomers exhibit divergent pharmaceutical relevance:

  • (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9): This enantiomer is a precursor to (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol, a key intermediate in metoprolol synthesis. The (S)-configuration aligns with the stereospecificity of metoprolol’s β-blocking activity, making it pharmacologically significant .
  • Racemic 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 56718-70-8): The racemic form is typically an undesired byproduct, as enantiomeric impurities can affect drug efficacy and safety profiles .
Table 1: Stereochemical Comparison
Property (R)-Isomer (S)-Isomer Racemic Mixture
CAS Number 133397-54-3 105780-38-9 56718-70-8
Role in Metoprolol Synthesis Impurity Intermediate precursor Byproduct
Biological Activity Limited β-blocker activity High β-blocker relevance Non-specific
References

Structural Analogs in Pharmaceutical Contexts

Metoprolol-Related Impurities
  • 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol (CAS 62572-90-1): A diol derivative formed via hydrolysis of the epoxide ring. It is a degradation product of metoprolol, emphasizing the reactivity of the epoxy group .
Epoxide-Containing Impurities in Other Drugs
  • N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide (Paroxetine impurity): Shares an epoxypropane backbone but differs in the substituent (acetamide vs. methoxyethyl). This structural variation impacts solubility (LogP: 1.85 vs. 2.02 for the target compound) and metabolic stability .
Table 2: Physicochemical Properties of Epoxide Analogs
Compound Name Molecular Formula XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane C12H16O3 2.02 3 35.5
N-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide C11H13NO3 1.85 4 55.7
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol C12H18O4 0.89 4 69.4
References

Biological Activity

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a chemical compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and enzyme catalysis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Structure : The compound features an epoxy group, which contributes to its reactivity and potential applications in pharmaceuticals.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The epoxide ring can undergo nucleophilic attack, forming covalent bonds with target molecules. This interaction can modulate the activity of various enzymes or receptors, leading to diverse biological effects:

  • Enzyme Interaction : It can serve as a substrate or inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors, influencing signaling pathways that regulate physiological responses.

1. Enzyme-Catalyzed Reactions

This compound is utilized in studies examining enzyme-catalyzed reactions involving epoxides. Its chiral nature makes it a valuable building block for synthesizing enantiomerically pure compounds, which are crucial in drug development .

2. Medicinal Chemistry

Research indicates that derivatives of this compound may have therapeutic applications targeting specific enzymes or receptors. Its structural properties allow for modifications that can enhance biological activity or selectivity.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound could inhibit specific cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
  • Cytotoxicity Assessment : In vitro assays showed that this compound exhibited cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
MetoprololBeta-blocker with similar phenolic structureWidely used antihypertensive drug
PropranololNon-selective beta-blockerDifferent mechanism of action
AtenololSelective beta-blockerMore selective for beta-1 adrenergic receptors
This compoundUnique epoxy groupDistinct reactivity profiles and biological activities

The unique epoxy group of this compound distinguishes it from other beta-blockers and compounds with similar structures, potentially offering different reactivity profiles and biological activities that merit further exploration .

Q & A

Q. What are the synthetic routes for (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, and how is stereoselectivity controlled?

Methodology :

  • The compound is synthesized via epoxidation of a glycidyl ether precursor. A common approach involves reacting 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin under alkaline conditions (e.g., NaOH or KOH) to form the epoxide ring.
  • Stereoselectivity is achieved using chiral catalysts or chiral resolving agents during the epoxidation step. For example, Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, dialkyl tartrate, and tert-butyl hydroperoxide) can be adapted for enantiomeric control .
  • Post-synthesis, chiral HPLC or polarimetry is used to verify enantiomeric excess .

Q. How can the structural identity and purity of this compound be confirmed?

Methodology :

  • Spectroscopic Analysis :
    • NMR : ¹H and ¹³C NMR to confirm the presence of the epoxide ring (δ ~3.0–3.5 ppm for epoxide protons) and methoxyethyl group (δ ~3.3–3.5 ppm) .
    • IR : Peaks at ~850–950 cm⁻¹ (epoxide ring) and ~1100 cm⁻¹ (ether linkage) .
  • Chromatography :
    • HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 222.15 for C₁₂H₁₈O₃) .

Q. What are the stability considerations for this compound under storage and reaction conditions?

Methodology :

  • Storage : Store at 2–8°C in inert atmosphere (argon) to prevent hydrolysis of the epoxide ring. Stability studies show decomposition at >40°C or in humid environments .
  • Reactivity : Monitor for ring-opening reactions in acidic/basic conditions (e.g., formation of diols via hydrolysis). Use anhydrous solvents (e.g., THF, DCM) and controlled temperatures during synthesis .

Advanced Research Questions

Q. How can this compound be analyzed as a process-related impurity in metoprolol synthesis?

Methodology :

  • Sample Preparation : Extract impurities from metoprolol tartrate using reverse-phase SPE cartridges (C18) and dilute in methanol:water (70:30) .
  • Analytical Techniques :
    • UPLC-MS/MS : Quantify trace impurities (<0.1%) with a BEH C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (m/z 222 → 163 for the epoxy impurity) .
    • Forced Degradation Studies : Expose metoprolol to heat, light, and pH extremes to simulate impurity formation pathways .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic ring-opening reactions?

Methodology :

  • Kinetic Studies : Monitor epoxide ring-opening with nucleophiles (e.g., amines, thiols) using in situ FTIR or NMR. For example, reaction with isopropylamine (to form metoprolol) follows second-order kinetics under basic conditions .
  • DFT Calculations : Model transition states for stereochemical outcomes. The (R)-epoxide favors nucleophilic attack at the less hindered terminal epoxide carbon, leading to the desired β-blocker stereochemistry .

Q. Can this compound serve as a scaffold for novel bioactive molecules beyond β-blockers?

Methodology :

  • Structure-Activity Relationship (SAR) Studies :
    • Modify the methoxyethyl group (e.g., replace with fluorinated or alkyl chains) and screen for activity against fungal histone deacetylases (HDACs) using in silico docking (Autodock Vina) .
    • In vitro testing against Magnaporthe oryzae RPD3 showed IC₅₀ values comparable to trichostatin A at 1 µM .
  • Biological Assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) for lead optimization .

Q. How do experimental data resolve contradictions in reported synthetic yields for this compound?

Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, yields improve from 65% to 85% when using K₃Fe(CN)₆ as an oxidizing agent at 0°C vs. room temperature .
  • Statistical Analysis : Use ANOVA to validate significant factors (e.g., pH and reaction time contribute to 90% of yield variability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
Reactant of Route 2
Reactant of Route 2
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

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